

Metal-Free Nitration of Phenols Using **tert-Butyl Nitrite**: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *tert-Butyl nitrite*

Cat. No.: B031348

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Introduction

The nitration of phenols is a fundamental reaction in organic synthesis, yielding valuable intermediates for the pharmaceutical, agrochemical, and dye industries.^[1] Traditional nitration methods often employ harsh and corrosive reagents like mixed acids (sulfuric and nitric acid), which can lead to poor selectivity, over-nitration, and significant acid waste.^{[2][3]} This application note details a mild, metal-free, and chemoselective method for the mononitration of phenols using **tert-butyl nitrite** (t-BuONO). This procedure offers an efficient and selective alternative, particularly suitable for sensitive and complex substrates, including polymer-supported peptides.^{[2][4]}

tert-Butyl nitrite serves as a safe and effective nitrating agent, displaying a high degree of chemoselectivity for phenols and producing only tert-butanol as a byproduct.^{[4][5]} The reaction proceeds under mild conditions and demonstrates compatibility with a variety of functional groups, making it a valuable tool in organic synthesis and drug development.^{[2][6]}

Reaction and Mechanism

The proposed mechanism for the nitration of phenols with **tert-butyl nitrite** involves an initial reversible O-nitrosylation of the phenolic hydroxyl group to form an O-nitroso intermediate.^{[4][5]} This is followed by homolysis and oxidation to achieve C-nitration.^{[5][6]} The hydroxyl group of the phenol plays a crucial role in directing the regioselectivity of the reaction.^{[4][5]}

Application Notes

- **Chemoselectivity:** This method exhibits excellent chemoselectivity, preferentially nitrating phenolic hydroxyl groups in the presence of other potentially reactive functional groups.[4][5]
- **Mononitration:** The reaction conditions are optimized to favor the formation of mononitro derivatives, with resistance to over-nitration.[4][5]
- **Regioselectivity:** The regiochemical outcome is predominantly influenced by the directing effect of the hydroxyl group. For instance, ortho- and para-substituted phenols yield exclusively the corresponding para- and ortho-nitro derivatives, respectively.[4][5] In cases where both ortho and para positions are available, a mixture of mononitrated regioisomers is typically obtained.[5]
- **Substrate Scope:** The procedure is effective for a range of electron-rich phenols with varying steric hindrance.[5]
- **Solid-Phase Synthesis:** A significant advantage of this method is its compatibility with solid-phase peptide synthesis, enabling the site-specific nitration of tyrosine residues within peptides.[4][5] This is particularly useful for the synthesis of fluorogenic substrates for protease characterization.[4]
- **Safety and Handling:** **tert-Butyl nitrite** is a volatile and relatively safe reagent compared to traditional nitrating agents, and it is soluble in various organic solvents.[4][5]

Experimental Protocols

General Procedure for Nitration of Phenols in Solution

This protocol is adapted from the work of Savinov and co-workers.[5]

Materials:

- Phenolic substrate
- **tert-Butyl nitrite** (t-BuONO)
- Anhydrous tetrahydrofuran (THF)

- Standard laboratory glassware
- Magnetic stirrer

Procedure:

- In a round-bottom flask, dissolve the phenolic substrate in anhydrous THF to a concentration of 0.2 M.
- To the stirred solution, add 3 equivalents of **tert-butyl nitrite** at room temperature.
- Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Reaction times can vary depending on the substrate.
- Upon completion, the reaction mixture can be concentrated under reduced pressure.
- The crude product can be purified by column chromatography on silica gel.

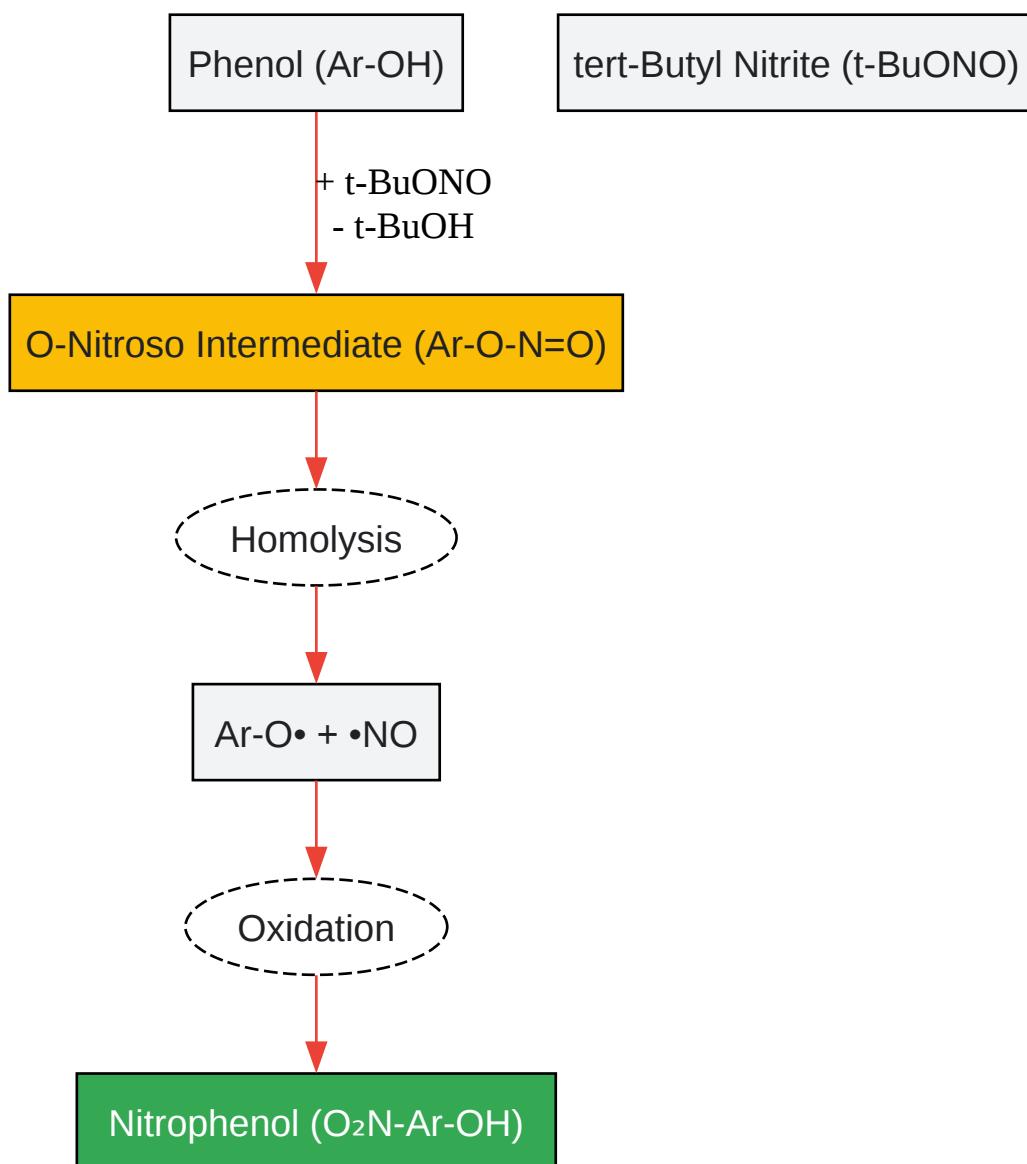
Note: All yields reported in the following tables were determined by ^1H NMR unless otherwise specified.[5]

Data Presentation

Table 1: Nitration of Various Phenolic Substrates[5]

Entry	Substrate	Product(s)	Yield (%)
1	Phenol	o-Nitrophenol / p-Nitrophenol	78 (o/p = 1.3:1)
2	o-Cresol	4-Methyl-2-nitrophenol / 2-Methyl-4-nitrophenol	82 (o/p mixture)
3	p-Cresol	2-Nitro-4-methylphenol	95
4	4-Methoxyphenol	4-Methoxy-2-nitrophenol	>95
5	2,6-Dimethoxyphenol	2,6-Dimethoxy-4-nitrophenol	>95

Table 2: Nitration of Tyrosine Derivatives[4]


Entry	Substrate	Product	Yield (%)
1	Boc-Tyr-OH	Boc-Tyr(3-NO ₂)-OH	>95
2	Boc-Tyr-OMe	Boc-Tyr(3-NO ₂)-OMe	>95

Visualizations

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the metal-free nitration of phenols.

[Click to download full resolution via product page](#)

Caption: Proposed mechanism for the nitration of phenols with t-BuONO.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. tert-Butyl nitrite as a privileged reagent for a C–H bond (sub)nitration reaction in organic synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. tert-Butyl nitrite as a privileged reagent for a C–H bond (sub)nitration reaction in organic synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. Chemoselective Nitration of Phenols with tert-Butyl Nitrite in Solution and on Solid Support - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Metal-Free Nitration of Phenols Using tert-Butyl Nitrite: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b031348#metal-free-nitration-of-phenols-using-tert-butyl-nitrite]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com